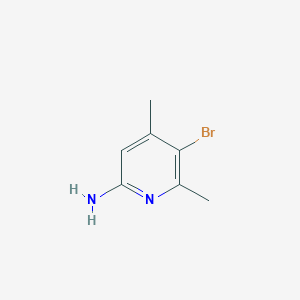

5-Bromo-4,6-dimethylpyridin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-4,6-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRMYMFNSHASRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Br)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452572 | |

| Record name | 5-Bromo-4,6-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89856-44-0 | |

| Record name | 5-Bromo-4,6-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4,6-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4,6-dimethylpyridin-2-amine (CAS No. 89856-44-0)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

5-Bromo-4,6-dimethylpyridin-2-amine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. Its structure, featuring a reactive bromine atom and a nucleophilic amino group, makes it a versatile scaffold for the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents.

| Property | Value | Reference(s) |

| CAS Number | 89856-44-0 | [1] |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 144-148 °C | [1] |

| Boiling Point | 257.7 °C at 760 mmHg | [2] |

| Density | 1.504 g/cm³ | [2] |

| SMILES String | Cc1cc(N)nc(C)c1Br | [1] |

| InChI Key | BFRMYMFNSHASRJ-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

Inferred Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 2-amino-5-bromo-4-methylpyridine and should be optimized for the specific starting material.[3][4]

Materials and Reagents:

-

2-Amino-4,6-dimethylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4,6-dimethylpyridine in DMF. Cool the flask in an ice bath.

-

Addition of Brominating Agent: Prepare a solution of NBS (1.0 equivalent) in DMF. Add the NBS solution dropwise to the cooled solution of 2-amino-4,6-dimethylpyridine over a period of 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

-

Monitoring: Monitor the reaction progress using TLC until the starting material is fully consumed.

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing cold water. A solid precipitate is expected to form. Filter the solid using a Büchner funnel and wash it thoroughly with water.

-

Purification: Dry the collected solid. The crude product can be further purified by washing with a suitable solvent like acetonitrile or by recrystallization to obtain the final product.

Reactivity and Key Applications in Synthesis

The primary utility of this compound in drug discovery lies in its capacity to serve as a scaffold for diversification through well-established chemical reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl moieties, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[5]

-

Nucleophilic Substitution and Derivatization of the Amino Group: The 2-amino group can be readily acylated, alkylated, or used as a nucleophile in the construction of fused heterocyclic ring systems, such as pyrimido[4,5-d]pyrimidines, which are known to possess diverse biological activities.[5]

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. While specific biological data for derivatives of this compound are not widely published, the broader class of substituted aminopyridines has been extensively explored as inhibitors of various kinases implicated in oncology and inflammatory diseases.

Potential Kinase Targets

Based on the activity of structurally related compounds, derivatives of this compound are promising candidates for targeting kinases such as:

-

p38 Mitogen-Activated Protein (MAP) Kinase: A key regulator of inflammatory responses.[6]

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, which is often overexpressed in cancer.[7]

-

Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, making them attractive targets in oncology.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

The following is a general protocol for the Suzuki-Miyaura coupling reaction, a common subsequent step in the utilization of this compound. This protocol is adapted from procedures for similar aminobromopyridines.[8]

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium phosphate (K₃PO₄) (2.5 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Reaction: Stir the reaction mixture at 85-95 °C for 12-18 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: In Vitro Kinase Assay (General)

This is a generalized protocol for evaluating the inhibitory activity of compounds derived from this compound against a target kinase.[6]

Materials and Reagents:

-

Test compound (dissolved in DMSO)

-

Target kinase

-

Kinase substrate (e.g., a peptide or protein)

-

Adenosine triphosphate (ATP)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Assay Plate Setup: In a 384-well plate, add the test compound dilution or DMSO for control wells.

-

Enzyme Addition: Add the kinase solution to each well.

-

Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Termination and Detection: Add a detection reagent to stop the reaction and measure the kinase activity (e.g., by quantifying ADP production via a luminescent signal).

-

Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualizations

Logical Relationship: Drug Discovery Cascade

Caption: A typical drug discovery workflow starting from this compound.

Experimental Workflow: Synthesis and Purification

Caption: General experimental workflow for the synthesis of a brominated aminopyridine.

Signaling Pathway: Generic Kinase Inhibition

Caption: General mechanism of action for a kinase inhibitor derived from the core scaffold.

Safety Information

This compound is classified as hazardous. It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key chemical intermediate with significant potential in drug discovery and development. Its utility as a scaffold for generating diverse libraries of compounds, particularly for kinase inhibitor programs, is well-supported by the extensive use of the aminopyridine core in medicinal chemistry. While detailed biological data on derivatives of this specific compound are limited in the public domain, the established reactivity and the proven track record of the broader compound class make it a valuable tool for researchers aiming to develop novel therapeutics. The provided protocols and workflows offer a solid foundation for the synthesis, derivatization, and evaluation of new chemical entities based on this versatile building block.

References

- 1. 2-氨基-5-溴-4,6-二甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-AMINO-5-BROMO-4 6-DIMETHYLPYRIDINE [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Synthesis of 5-Bromo-4,6-dimethylpyridin-2-amine from 2,4-dimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 6-Bromo-2,4-dimethylpyridin-3-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis starts from the readily available precursor, 2,4-dimethylpyridin-3-amine.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution, where the pyridine ring of 2,4-dimethylpyridin-3-amine is brominated at the 6-position using elemental bromine in dichloromethane (DCM).

Diagram of the synthesis reaction from 2,4-dimethylpyridin-3-amine to 6-bromo-2,4-dimethyl-pyridin-3-amine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 6-Bromo-2,4-dimethylpyridin-3-amine.[1]

| Parameter | Value |

| Starting Material | 2,4-dimethylpyridin-3-amine |

| Amount of Starting Material | 25.0 g (204.64 mmol) |

| Brominating Agent | Bromine (Br₂) |

| Molar Equivalence of Br₂ | 5 eq |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to 25 °C |

| Reaction Time | 12 hours |

| Product | 6-Bromo-2,4-dimethyl-pyridin-3-amine |

| Yield | 75.3% |

| Purity | 100% |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.02 (s, 1H), 3.45 (d, J = 16.4 Hz, 2H), 2.37 (s, 3H), 2.13 (s, 3H) |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 6-Bromo-2,4-dimethyl-pyridin-3-amine.[1]

Materials and Reagents:

-

2,4-dimethylpyridin-3-amine

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 25.0 g (204.64 mmol) of 2,4-dimethylpyridin-3-amine in 500 mL of dichloromethane (DCM).

-

Addition of Bromine: Cool the solution to 0 °C using an ice bath. Prepare a solution of 163 g (1.02 mol, 5 eq) of bromine in 300 mL of DCM. Add the bromine solution dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to 25 °C and stir for 12 hours.

-

Quenching: Add 300 mL of aqueous sodium thiosulfate (Na₂S₂O₃) to the mixture and stir for 1 hour at 25 °C to quench the excess bromine.

-

Neutralization: Carefully adjust the pH of the mixture to 7 by the slow addition of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 300 mL).

-

Washing and Drying: Combine the organic phases and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter the drying agent and concentrate the organic phase in vacuum using a rotary evaporator.

-

Purification: Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (1:1) as the eluent. This will afford 62.0 g (308 mmol) of 6-bromo-2,4-dimethyl-pyridin-3-amine as a yellow oil.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the synthesis of 6-Bromo-2,4-dimethyl-pyridin-3-amine.

References

Spectroscopic Data for 5-Bromo-4,6-dimethylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-4,6-dimethylpyridin-2-amine (CAS No. 89856-44-0).[1] As a substituted pyridinamine, this compound is a valuable building block in medicinal chemistry and materials science. A thorough characterization using modern analytical techniques is essential for its application in research and development. This document compiles predicted and expected spectroscopic data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed experimental protocols for acquiring these spectra are provided, along with a generalized workflow for the spectroscopic analysis of such compounds.

Compound Overview

This compound is a solid organic compound featuring a pyridine ring substituted with a bromine atom, two methyl groups, and an amino group. These functional groups give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 89856-44-0 | [1] |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 144-148 °C | [1] |

Spectroscopic Data

Disclaimer: Experimental spectroscopic data for this specific compound is not widely available in public databases. The following tables present predicted data based on established chemical shift principles, analysis of analogous compounds, and computational prediction tools.

¹H NMR Spectroscopy (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The predicted spectrum for this compound in CDCl₃ is expected to show four distinct signals.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.35 | Singlet | 1H | H-3 (Aromatic) |

| ~ 4.50 | Broad Singlet | 2H | -NH₂ (Amino) |

| ~ 2.40 | Singlet | 3H | -CH₃ (at C-6) |

| ~ 2.25 | Singlet | 3H | -CH₃ (at C-4) |

¹³C NMR Spectroscopy (Predicted)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different chemical environments of carbon atoms. The data below was generated using a computational prediction tool and should be considered an estimation.[2][3][4]

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158.0 | C-2 (C-NH₂) |

| ~ 148.5 | C-6 (C-CH₃) |

| ~ 146.0 | C-4 (C-CH₃) |

| ~ 110.0 | C-5 (C-Br) |

| ~ 108.5 | C-3 (C-H) |

| ~ 23.0 | -CH₃ (at C-6) |

| ~ 18.0 | -CH₃ (at C-4) |

Mass Spectrometry (Predicted)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation of the compound. Due to the presence of bromine, the molecular ion will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity (M⁺ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Ion | Description |

| 200 / 202 | [M]⁺˙ | Molecular ion peak showing Br isotope pattern |

| 185 / 187 | [M - CH₃]⁺ | Loss of a methyl radical |

| 121 | [M - Br]⁺ | Loss of a bromine radical |

| 106 | [M - Br - CH₃]⁺ | Subsequent loss of a methyl radical |

FTIR Spectroscopy (Expected)

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups within a molecule based on their vibrational frequencies.[6]

Table 5: Expected FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 2980 - 2870 | C-H Stretch | Methyl (-CH₃) | Medium |

| 1640 - 1590 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Strong |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring | Medium-Strong |

| 1460 - 1430 | C-H Asymmetric Bend | Methyl (-CH₃) | Medium |

| 1380 - 1360 | C-H Symmetric Bend | Methyl (-CH₃) | Medium |

| 1340 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1100 - 1000 | C-Br Stretch | Aryl Halide | Medium |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is completely dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

-

Processing:

-

Apply Fourier Transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the KBr pellet method, suitable for solid samples.

-

Sample Preparation:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, a spectral range of 4000–400 cm⁻¹ is scanned with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

This protocol describes a general procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a GC-MS system equipped with an EI source.

-

Gas Chromatography (GC) Method:

-

Injector: Operate at 250°C in split mode.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

-

-

Mass Spectrometry (MS) Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Maintain at approximately 230°C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Workflows

Diagrams are essential for visualizing experimental processes and logical relationships.

Caption: General workflow for spectroscopic characterization.

Caption: Predicted EI-MS fragmentation pathway.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-4,6-dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-4,6-dimethylpyridin-2-amine. Due to the limited availability of experimental spectra in public databases, this guide presents predicted NMR data, which serves as a valuable tool for the structural elucidation and characterization of this compound. Additionally, a detailed experimental protocol for acquiring NMR data for similar aromatic amine compounds is provided to aid researchers in their laboratory work.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are based on computational algorithms that are widely used in the field of analytical chemistry for the structural verification of organic molecules.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H₃ | 6.3 - 6.5 | Singlet |

| -NH₂ | 4.5 - 5.5 | Broad Singlet |

| 4-CH₃ | 2.2 - 2.4 | Singlet |

| 6-CH₃ | 2.3 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C₂ | 158 - 162 |

| C₃ | 108 - 112 |

| C₄ | 145 - 149 |

| C₅ | 105 - 109 |

| C₆ | 155 - 159 |

| 4-CH₃ | 18 - 22 |

| 6-CH₃ | 20 - 24 |

Note: Predicted chemical shifts are estimates and may vary from experimental values depending on the solvent, concentration, and instrument used.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amine compounds such as this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons (like the -NH₂ group), deuterated dimethyl sulfoxide (DMSO-d₆) can be used to observe the N-H protons, as the exchange rate is slower in this solvent.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the height of the solution in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents. If not present, a small amount (1-2 µL of a dilute solution) can be added.

2.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

2.2.1. ¹H NMR Acquisition

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

-

Temperature: Room temperature (e.g., 298 K).

2.2.2. ¹³C NMR Acquisition

-

Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument).

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of 0 to 200 ppm is standard for most organic molecules.

-

Decoupling: Broadband proton decoupling should be applied during acquisition.

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the chemical shift of the solvent or the internal standard (TMS at 0.00 ppm).

-

Integration (¹H NMR): Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR analysis.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for NMR analysis.

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-4,6-dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Bromo-4,6-dimethylpyridin-2-amine (CAS No: 89856-44-0), a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also includes information on the closely related and potentially isomeric compound, 6-bromo-2,4-dimethylpyridin-3-amine, for which more detailed synthetic and spectroscopic data is available.

Core Molecular Data

This compound is a brominated lutidine derivative with a molecular formula of C₇H₉BrN₂.[1] Its structure features a pyridine ring substituted with a bromine atom, two methyl groups, and an amino group. This combination of functional groups makes it a versatile intermediate for further chemical modifications.

| Property | Value | Reference |

| CAS Number | 89856-44-0 | [1] |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Melting Point | 144-148 °C | [1] |

| SMILES | Cc1cc(N)nc(C)c1Br | [1] |

| InChI | 1S/C7H9BrN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10) | [1] |

digraph "5_Bromo_4_6_dimethylpyridin_2_amine" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of this compound", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];N1 [label="N"]; C2 [label="C"]; N_amino [label="NH₂"]; C3 [label="C"]; C4 [label="C"]; C_methyl4 [label="CH₃"]; C5 [label="C"]; Br [label="Br"]; C6 [label="C"]; C_methyl6 [label="CH₃"];

C2 -- N1; C2 -- N_amino; C2 -- C3; C3 -- C4; C4 -- C5; C4 -- C_methyl4; C5 -- C6; C5 -- Br; C6 -- N1; C6 -- C_methyl6; }

Molecular Structure of this compound

Spectroscopic Properties

| ¹H NMR Data for 6-bromo-2,4-dimethylpyridin-3-amine (400 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.02 | s |

| 3.45 | d |

| 2.37 | s |

| 2.13 | s |

Note: The ¹H NMR data corresponds to the isomer 6-bromo-2,4-dimethylpyridin-3-amine as detailed in the synthesis protocol below.[2]

Synthesis of Brominated Dimethylpyridinamine Derivatives

The following experimental protocol details the synthesis of 6-bromo-2,4-dimethylpyridin-3-amine, a compound isomeric to the title compound. This procedure is adapted from a patented method and provides a representative synthesis for this class of molecules.[2]

Reaction Scheme: 2,4-dimethylpyridin-3-amine → 6-bromo-2,4-dimethylpyridin-3-amine

Materials and Reagents:

-

2,4-dimethylpyridin-3-amine

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum Ether

-

Ethyl Acetate

Experimental Protocol:

-

A solution of 2,4-dimethylpyridin-3-amine (25.0 g, 204.64 mmol) in DCM (500 mL) is prepared in a reaction vessel.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of bromine (163 g, 1.02 mol) in DCM (300 mL) is added dropwise to the cooled reaction mixture.

-

The reaction mixture is then stirred at 25 °C for 12 hours.

-

Aqueous Na₂S₂O₃ (300 mL) is added to the mixture, and it is stirred for 1 hour at 25 °C to quench the excess bromine.

-

The pH of the mixture is adjusted to 7 by the slow addition of NaHCO₃.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 300 mL).

-

The combined organic phases are washed with brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (1:1) as the eluent to afford 6-bromo-2,4-dimethylpyridin-3-amine as a yellow oil.[2]

Synthesis Workflow of 6-bromo-2,4-dimethylpyridin-3-amine

Role in Drug Development: Kinase Inhibitor Scaffolds

Substituted bromopyridines, such as this compound, are valuable building blocks in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold can mimic the purine core of ATP, the natural substrate for kinases, while the bromo-substituent provides a reactive handle for introducing further molecular complexity through cross-coupling reactions. This allows for the optimization of binding affinity and selectivity for the target kinase.

While a specific signaling pathway involving this compound is not documented, the general mechanism of action for kinase inhibitors derived from such scaffolds involves competitive binding to the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity and blocking downstream signaling pathways that promote cell proliferation and survival.

General Signaling Pathway of Kinase Inhibition

Safety Information

This compound is classified as hazardous. The following GHS hazard codes apply: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H318 (Causes serious eye damage).[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[1]

This document is intended for informational purposes for a technical audience and should not be used as a substitute for a comprehensive safety data sheet (SDS).

References

Navigating the Solubility of 5-Bromo-4,6-dimethylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4,6-dimethylpyridin-2-amine is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its molecular structure, which includes an amino group, a bromine atom, and two methyl groups on a pyridine ring, determines its physicochemical properties. Among these, solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. A comprehensive understanding of this compound's solubility in various organic solvents is essential for its effective application in both synthetic and medicinal chemistry.

A thorough review of publicly available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in common organic solvents.[1] The available information is primarily qualitative. This guide provides the known qualitative solubility information and presents a detailed experimental protocol for the quantitative determination of its solubility, enabling researchers to generate this vital data.

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Source |

| Chloroform | Soluble | [2] |

| Methanol | Soluble | [1][2] |

Note: The term "soluble" is a qualitative description and does not provide information on the concentration limits.[1] To optimize chemical processes, quantitative solubility data (e.g., in g/100 mL, mol/L, or mole fraction) across a range of temperatures is necessary.[1]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed protocol for determining the saturation solubility of this compound in an organic solvent using the isothermal equilibrium method. This is a standard and reliable approach for generating accurate solubility data.[1]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (±0.1 mg accuracy)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed, if necessary, to avoid the formation of bubbles during the experiment.

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration:

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Phase Separation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Analysis:

-

Determine the concentration of this compound in the filtered, saturated solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

For Gravimetric Analysis (if applicable):

-

Accurately weigh the volumetric flask containing the filtered solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a suitable temperature until a constant weight of the solid residue is achieved.

-

Calculate the mass of the dissolved solid.

-

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the determined concentration and the volume of the solvent.

-

-

Validation: Repeat the experiment at least three times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Caption: Workflow for the isothermal equilibrium method of solubility determination.

References

Technical Guide: 5-Bromo-4,6-dimethylpyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-Bromo-4,6-dimethylpyridin-2-amine, a key intermediate in medicinal chemistry.

Core Physicochemical Data

The quantitative data for this compound are summarized below. This compound is a solid at room temperature.

| Property | Value | Reference |

| Melting Point | 144-148 °C (lit.) | [1][2] |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| CAS Number | 89856-44-0 | |

| Form | Solid | |

| Storage | Room temperature, under inert atmosphere | [2] |

Experimental Protocols

Melting Point Determination

A standard method for determining the melting point of a solid crystalline compound like this compound involves using a melting point apparatus.

Apparatus: A suitable capillary melting point apparatus, such as a Buchi B-540 or similar equipment, is used.[3]

Procedure:

-

A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is documented as 144-148 °C.[1][2]

Synthesis of Brominated Pyridine Derivatives

The synthesis of brominated aminopyridines is a crucial process for creating intermediates used in drug discovery. A general and efficient method involves electrophilic aromatic substitution using a brominating agent like N-Bromosuccinimide (NBS). The following is a representative protocol adapted from the synthesis of similar compounds.[4]

Reaction Scheme: The synthesis proceeds via the bromination of an aminodimethylpyridine precursor.

Caption: General workflow for the synthesis of this compound.

Procedure:

-

Dissolution: The starting material, 2-Amino-4,6-dimethylpyridine, is dissolved in a suitable solvent such as N,N-Dimethylformamide (DMF) in a three-neck round-bottom flask under an inert atmosphere.

-

Cooling: The flask is cooled in an ice bath to maintain a low temperature.

-

Addition of Brominating Agent: A solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF is added dropwise to the cooled solution. The temperature is carefully monitored and maintained.[4]

-

Reaction: The reaction mixture is stirred for several hours (e.g., 8-10 hours) at a controlled temperature (e.g., 20°C).[4] Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is poured into water, causing the brominated product to precipitate as a solid.[4]

-

Isolation and Purification: The solid is collected by filtration, washed thoroughly with water, and then further purified by washing with a solvent like acetonitrile to remove impurities.[4]

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. The pyridine scaffold is a privileged structure found in numerous approved drugs.[5] The presence of a reactive bromine atom allows for its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the synthesis of more complex molecules.[6] The amino group provides a site for further functionalization or can act as a key hydrogen bond donor for binding to biological targets.

This compound and its analogs are key intermediates in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapy.[1][7]

Role as an Intermediate for Kinase Inhibitors

Derivatives of structurally similar aminobromopyridines have been successfully used to develop potent inhibitors for various kinases, including Polo-like kinase 4 (PLK4), a key regulator of cell cycle progression.[7] Overexpression of PLK4 is implicated in several cancers, making it a significant therapeutic target.

The general mechanism involves designing molecules that can fit into the ATP-binding pocket of the kinase, thereby inhibiting its function and disrupting downstream signaling pathways that promote cancer cell proliferation.

Caption: The PLK4 signaling pathway and the point of therapeutic intervention.

References

The Versatility of 5-Bromo-4,6-dimethylpyridin-2-amine as a Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4,6-dimethylpyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, including a reactive bromine atom, a nucleophilic amino group, and two methyl groups, provide a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a particular focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Detailed experimental protocols for its synthesis and key reactions, alongside tabulated quantitative data and a visualization of a relevant biological pathway, are presented to serve as a practical resource for researchers in drug discovery and development.

Physicochemical Properties

This compound, with the CAS number 89856-44-0, is a solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential information for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Melting Point | 144-148 °C | [1] |

| Appearance | Off-White to Pale Beige Solid | Pharmaffiliates |

| CAS Number | 89856-44-0 | [1] |

Synthesis of this compound

General Experimental Protocol: Electrophilic Bromination

This protocol is adapted from the synthesis of the structurally related compound, 2-amino-5-bromo-4-methylpyridine.[2]

Reaction Scheme:

Materials and Reagents:

-

2-Amino-4,6-dimethylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Acetonitrile

-

Ice

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4,6-dimethylpyridine (1.0 eq) in DMF.

-

Cool the solution in an ice bath.

-

In a separate beaker, prepare a solution of NBS (1.0 eq) in DMF.

-

Add the NBS solution dropwise to the cooled solution of 2-amino-4,6-dimethylpyridine over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8-10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash it thoroughly with water.

-

Dry the collected solid under vacuum.

-

For further purification, the crude product can be washed with cold acetonitrile to remove any remaining impurities.

-

Dry the purified product to obtain this compound as a solid.

Applications in Organic Synthesis

The strategic placement of the bromine atom and the amino group on the pyridine ring makes this compound a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with diverse biological activities.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the bromopyridine core and various aryl or heteroaryl boronic acids. This reaction is widely employed in the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents.[4][5]

General Reaction Scheme:

Experimental Protocol (Adapted from a similar substrate): [4]

-

To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Seal the flask and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

-

Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Stir the reaction mixture at 85-95 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of a Structurally Similar Aminobromopyridine: [4]

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the bromopyridine with a variety of primary and secondary amines.[6] This reaction is a cornerstone in medicinal chemistry for the synthesis of arylamines.[7]

General Reaction Scheme:

Experimental Protocol (General): [7][8]

-

In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaO t Bu, 1.4 eq).

-

Add anhydrous, degassed toluene as the solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and filter through Celite.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the bromopyridine and a terminal alkyne, providing access to substituted alkynylpyridines.[9] This reaction is valuable for the synthesis of compounds with applications in materials science and as precursors for more complex heterocyclic systems.[10][11]

General Reaction Scheme:

Experimental Protocol (General): [12]

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

-

Add an anhydrous solvent such as THF or DMF, followed by a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying by column chromatography.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

Substituted aminopyridines derived from this compound are of significant interest in drug discovery, particularly as scaffolds for the development of kinase inhibitors.[13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Inhibition of Polo-like Kinase 4 (PLK4)

Derivatives of structurally similar aminobromopyridines have been investigated as inhibitors of Polo-like kinase 4 (PLK4).[14] PLK4 is a key regulator of centriole duplication, a critical process for proper cell division. Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target.[14] Inhibitors designed from the aminopyridine scaffold can bind to the ATP-binding pocket of PLK4, thereby blocking its kinase activity and leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, offering multiple reaction sites for the construction of complex and biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides efficient routes to a wide range of substituted pyridine derivatives. The application of these derivatives as scaffolds for kinase inhibitors, particularly in the context of cancer therapy, highlights the significant potential of this compound in drug discovery and development. This guide provides a foundational resource for researchers looking to leverage the synthetic potential of this important chemical intermediate.

References

- 1. 2-Amino-5-bromo-4,6-dimethylpyridine 97 89856-44-0 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. 2-AMINO-5-BROMO-4 6-DIMETHYLPYRIDINE [myskinrecipes.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-4,6-dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in numerous pharmaceutical agents and functional materials.[4][5] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Bromo-4,6-dimethylpyridin-2-amine with various arylboronic acids.

The 2-aminopyridine moiety is a significant pharmacophore, and its arylated derivatives are of considerable interest in drug discovery. The protocol described herein is adapted from established procedures for structurally analogous substrates, such as 5-bromo-2-methylpyridin-3-amine and 2-amino-5-bromo-4-methylpyridine, and is expected to provide a robust method for the synthesis of a diverse library of 5-aryl-4,6-dimethylpyridin-2-amines.[2][4] The electronic and steric influence of the amino and dimethyl substituents on the pyridine ring are critical factors, and the provided reaction conditions are optimized to address these aspects.[4]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction typically utilizes a palladium catalyst, a base, and a suitable solvent system to afford the desired 5-aryl-4,6-dimethylpyridin-2-amine.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[4] This data serves as a strong indicator of the anticipated performance for the coupling of this compound under similar conditions.

| Arylboronic Acid | Product | Expected Yield (%) |

| Phenylboronic acid | 4,6-Dimethyl-5-phenylpyridin-2-amine | 85 |

| 4-Methylphenylboronic acid | 4,6-Dimethyl-5-(p-tolyl)pyridin-2-amine | 82 |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4,6-dimethylpyridin-2-amine | 88 |

| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-4,6-dimethylpyridin-2-amine | 78 |

| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-4,6-dimethylpyridin-2-amine | 80 |

Experimental Protocol

This protocol is based on established procedures for structurally similar substrates.[1][2][4]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)

-

Potassium phosphate (K₃PO₄) (2.5 equivalents)

-

Anhydrous 1,4-dioxane

-

Degassed deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Celite

-

Silica gel for column chromatography

-

Schlenk flask or reaction vial

-

Magnetic stirrer and stir bar

-

Oil bath or heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[4]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]

-

Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).[2][4]

-

Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[4]

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4,6-dimethylpyridin-2-amine product.[1][4]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a highly effective method for the synthesis of a diverse range of 5-aryl-4,6-dimethylpyridin-2-amine derivatives. These compounds are valuable building blocks for drug discovery and materials science. The protocol and data presented in this document, based on closely related analogs, provide a solid foundation for researchers to successfully synthesize and explore the potential of this promising class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Experimental Procedure for N-arylation of 5-Bromo-4,6-dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-arylation of 5-Bromo-4,6-dimethylpyridin-2-amine, a key transformation for the synthesis of diverse molecular scaffolds in medicinal chemistry and drug discovery. The featured method is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1]

The protocol is based on established procedures for structurally similar substrates, offering a robust starting point for optimization.[2] This guide includes a step-by-step methodology, a summary of representative quantitative data, and a graphical representation of the experimental workflow.

Experimental Protocols

Method: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is favored for its generally mild reaction conditions and broad substrate scope.[1] The following is a general procedure that can be optimized for specific arylating agents.

Materials:

-

This compound

-

Aryl halide or Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)[1][3]

-

Phosphine ligand: Xantphos[3]

-

Base: Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)[1][3]

-

Anhydrous solvent: Toluene or Dioxane[4]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle/oil bath

-

Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylating agent (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., Xantphos, 0.04 equiv.).

-

Add the base (e.g., Cs₂CO₃, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]

-

-

Solvent Addition:

-

Under the inert atmosphere, add the anhydrous solvent (e.g., Toluene) via syringe. The typical concentration is 0.1 M with respect to the limiting reactant.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

-

Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[1]

-

-

Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the organic phase sequentially with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-Bromo-4,6-dimethylpyridin-2-amine.

-

Data Presentation

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of a closely related substrate, 2-Amino-5-bromo-4-methylpyridine, with various amines. These conditions can serve as a valuable starting point for the N-arylation of this compound.

| Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 85 |

| 4-Methoxyaniline | Pd(OAc)₂ (3) | BINAP (4.5) | NaOtBu (1.5) | Dioxane | 100 | 12 | 92 |

| 3,5-Dimethylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 78 |

| N-Methylaniline | Pd(OAc)₂ (3) | DavePhos (4.5) | NaOtBu (1.5) | Toluene | 100 | 16 | 88 |

| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 20 | 95 |

Note: This data is for the N-arylation of 2-Amino-5-bromo-4-methylpyridine and is intended to be representative. Actual yields for this compound may vary and optimization of reaction conditions is recommended.

Mandatory Visualization

Caption: Experimental workflow for the N-arylation of this compound.

References

- 1. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-Bromo-4,6-dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors utilizing 5-Bromo-4,6-dimethylpyridin-2-amine as a key starting material. This versatile building block offers a scaffold for the development of potent and selective inhibitors targeting various kinases implicated in cancer and other diseases. The methodologies outlined below are based on established palladium-catalyzed cross-coupling reactions and provide a robust framework for the generation of diverse compound libraries.

Target Kinases and Signaling Pathways

The 2-aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. Derivatives of this compound are anticipated to target several important receptor tyrosine kinases (RTKs) involved in oncogenic signaling, including AXL, c-MET, and VEGFR-2.

-

AXL Receptor Tyrosine Kinase: AXL is a member of the TAM (Tyro3, AXL, Mer) family of RTKs.[1] Its overexpression is associated with poor prognosis and drug resistance in various cancers.[2] Upon binding its ligand, Gas6, AXL dimerizes and autophosphorylates, activating downstream signaling pathways such as PI3K/AKT, MAPK/ERK, and NF-κB, which promote cell survival, proliferation, and migration.[3][4][5]

-

c-MET Receptor Tyrosine Kinase: The c-MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in embryonic development, organogenesis, and wound healing.[6] Aberrant activation of c-MET by its ligand, hepatocyte growth factor (HGF), can drive tumor growth, angiogenesis, and metastasis through pathways like RAS/MAPK and PI3K/AKT.[6][7][8]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR-2 is a primary mediator of the angiogenic effects of VEGF-A.[9] Its activation is critical for the formation of new blood vessels, a process essential for tumor growth and metastasis.[10] Downstream signaling from VEGFR-2 involves the PI3K/AKT and PLCγ/PKC/MAPK pathways.[11][12][13]

Data Presentation

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from structurally related substituted bromopyridine scaffolds. This data serves as a benchmark for the potential potency of compounds derived from this compound.

| Compound ID | Target Kinase | Starting Scaffold | IC50 (nM) | Reference |

| Compound A | AXL | 2,4,5-trisubstituted pyrimidine | 19 | [1] |

| Compound B | c-MET / VEGFR-2 | Anilinopyrimidine | c-MET: 3.8, VEGFR-2: 4.3 | [14] |

| Compound C | VEGFR-2 | Nicotinamide-based | 60.83 | [15] |

| Compound D | Haspin | Pyrazolo[3,4-g]isoquinoline | 57 | [16] |

| Compound E | VEGFR-2 | Furo[2,3-d]pyrimidine | 21 | [17] |

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of kinase inhibitors starting from this compound. The primary synthetic strategies involve Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to introduce diverse aryl or heteroaryl moieties at the 5-position of the pyridine ring.[18][19][20][21][22]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium phosphate (K₃PO₄) (2.5 equivalents)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Schlenk flask and magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[19]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by NMR and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the palladium-catalyzed amination of this compound to introduce a variety of primary or secondary amines at the 5-position, a key step in constructing many kinase inhibitor scaffolds.[23][24][25][26]

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

-

1,3-Bis(diphenylphosphino)propane (dppp) or other suitable phosphine ligand (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dry, sealable reaction tube and magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry, sealable reaction tube, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).

-

Evacuate and backfill the tube with an inert gas. Repeat this cycle three times.

-

Add anhydrous toluene, followed by the amine (1.2 eq).

-

Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.[25]

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction to room temperature.

-

Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the purified compound by NMR and mass spectrometry.

Protocol 3: General In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT)

-

Synthesized inhibitor compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.

-

In a microplate, add the kinase, substrate, and the inhibitor dilutions (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 60 minutes).[27]

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathways targeted by inhibitors derived from the this compound scaffold and a general experimental workflow.

References

- 1. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.ed.ac.uk [pure.ed.ac.uk]